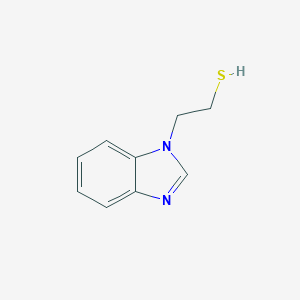
O-alkylglycerolipid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-alkylglycerolipid is a chemical compound with the molecular formula C24H51ClNO5P and a molecular weight of 500.1 g/mol. This compound is known for its unique structure, which includes a chloro group, a hexadecoxypropyl chain, and a trimethylazaniumyl group attached to an ethyl phosphate backbone.
Méthodes De Préparation
The synthesis of O-alkylglycerolipid typically involves multiple steps. The synthetic route often starts with the preparation of the hexadecoxypropyl chain, followed by the introduction of the chloro group. The final step involves the attachment of the trimethylazaniumyl group to the ethyl phosphate backbone. The reaction conditions usually require specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Analyse Des Réactions Chimiques
O-alkylglycerolipid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Applications De Recherche Scientifique
O-alkylglycerolipid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various industrial products and materials
Mécanisme D'action
The mechanism of action of O-alkylglycerolipid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can lead to changes in the activity of these targets, resulting in various biological effects .
Comparaison Avec Des Composés Similaires
O-alkylglycerolipid can be compared with other similar compounds, such as:
(2-Chloro-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate: This compound has a similar structure but with an octadecoxypropyl chain instead of a hexadecoxypropyl chain.
(2-Chloro-3-dodecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate: This compound has a dodecoxypropyl chain instead of a hexadecoxypropyl chain. The uniqueness of this compound lies in its specific chain length and the presence of the chloro group, which can influence its chemical and biological properties.
Propriétés
Numéro CAS |
131024-84-5 |
|---|---|
Formule moléculaire |
C24H51ClNO5P |
Poids moléculaire |
500.1 g/mol |
Nom IUPAC |
(2-chloro-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(25)23-31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3 |
Clé InChI |
QWOGUZHVBMCFPK-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)Cl |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)Cl |
| 131024-84-5 | |
Synonymes |
1-O-oleoyl-2-chloro-2-deoxy-3-phosphatidylcholine 1-O-oleoyl-2-chloro-2-deoxy-rac-glycero-3-phosphocholine OCDPC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![(1R,2R,6R,7S,9R)-4,4,12,12-Tetramethyl-3,5,8,11,13-pentaoxatricyclo[7.4.0.02,6]tridecane-7-carbonitrile](/img/structure/B166447.png)
